![molecular formula C14H10F5N3O4S B1681203 T900607 CAS No. 261944-52-9](/img/structure/B1681203.png)
T900607
描述
T-900607 是一种新型的微管蛋白活性剂,它通过独特的机制破坏微管聚合。 它已被研究用于治疗晚期和/或转移性实体瘤 。 它已知具有心脏毒性 。
准备方法
T-900607 的合成涉及多个步骤:
甲酰化: 2-甲氧基-5-硝基苯胺在乙酸酐和四氢呋喃中用甲酸处理,得到甲酰胺。
氢化: 甲酰胺的硝基在甲醇中用钯碳催化氢化,得到苯胺。
磺酰化: 在 2,6-二甲基吡啶存在下,苯胺在丙酮中用五氟苯基磺酰氯处理,得到磺酰胺。
脱甲酰化: 磺酰胺在乙醇中用乙酰氯和盐酸处理,脱甲酰化得到盐酸盐。
最后一步反应: 将盐酸盐在水和乙酸中与氰酸钾反应,得到目标化合物。
化学反应分析
科学研究应用
作用机制
T-900607 通过独特的机制破坏微管聚合。 它靶向微管蛋白,导致细胞分裂和生长的抑制 。 该化合物已知具有心脏毒性,这限制了它的治疗应用 。
相似化合物的比较
生物活性
T900607 is a small molecule compound classified as a pentafluorophenylsulfonamide , primarily recognized for its potential antineoplastic (anti-cancer) activity. This compound has been under investigation for its ability to disrupt microtubule polymerization, a critical process in cell division and function, making it a candidate for cancer treatment. This compound exhibits significant biological activity against various cancer types, particularly in preclinical studies.
This compound's mechanism involves irreversible binding to tubulin , which prevents the normal assembly of microtubules. This action inhibits cellular proliferation in cancer cells, particularly affecting their ability to divide and grow. The structural formula of this compound includes a sulfonamide group that enhances its binding affinity and specificity towards tubulin.
In Vitro and In Vivo Studies
Research has shown that this compound effectively inhibits the growth of liver and gastric cancers in both in vitro (test tube) and in vivo (live organism) models. Notably, it demonstrates selectivity towards cancer cells over normal cells, indicating its potential therapeutic applications with reduced side effects.
Clinical Trials
This compound has been tested in clinical trials, showing promise as a treatment option for patients with advanced refractory cancers. Phase I studies indicated good activity against mammalian tubulin with an IC50 value of approximately 5.0 μM, and it exhibited cytotoxicity against several cancer cell lines with IC50 values around 1 μM .
Comparative Analysis with Other Microtubule-Targeting Agents
This compound shares similarities with other microtubule-targeting agents but possesses unique characteristics that distinguish it from these compounds. Below is a comparison table:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Taxol (Paclitaxel) | Stabilizes microtubules | Derived from Pacific yew tree; widely used |
Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant; used for leukemia |
Colchicine | Inhibits tubulin polymerization | Historically used for gout; affects mitosis |
E7010 | Disrupts microtubule dynamics | Investigated for various cancers; less studied |
T-138067 | Inhibits tubulin assembly | Similar structure but different efficacy profile |
This compound | Irreversible binding to β-tubulin | Potentially more sustained therapeutic effects |
Case Study: Efficacy Against Refractory Cancers
A significant case study involved administering this compound every three weeks to patients with advanced refractory cancers. The results indicated that patients exhibited tumor reduction, highlighting the compound's potential as an effective treatment option .
Binding Studies
Binding interaction studies revealed that this compound acts as a potent inhibitor of tubulin assembly. The compound's unique binding characteristics may enhance its efficacy against resistant cancer types compared to traditional agents .
属性
CAS 编号 |
261944-52-9 |
---|---|
分子式 |
C14H10F5N3O4S |
分子量 |
411.31 g/mol |
IUPAC 名称 |
[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |
InChI |
InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |
InChI 键 |
FSXLOWIFSZNIMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
规范 SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
外观 |
Solid powder |
Key on ui other cas no. |
848866-33-1 261944-52-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
T900607, T-900607, T 900607, T607; T-607, T 607 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。